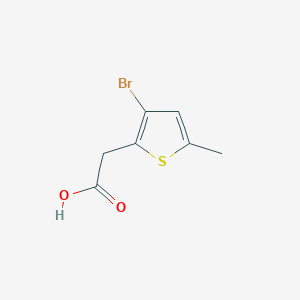

2-(3-溴-5-甲硫代噻吩-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is a brominated thiophene derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromine atom and the acetic acid moiety in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through the bromination of methylthiophenazine derivatives, as demonstrated in the study of 1- and 2-methylthiophenazine bromination . Although the specific synthesis of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis. For instance, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio)methyl sulfoxide indicates that bromination in acetic acid can yield ring-substituted products , which could be relevant for synthesizing the compound .

Molecular Structure Analysis

While the molecular structure of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid is not directly analyzed in the provided papers, the structural investigation of related compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, offers insights into the characteristics of brominated thiophene derivatives . The crystal packing, hydrogen bonding, and computational analysis using DFT methods provide a framework for understanding how similar compounds might behave at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of brominated thiophene derivatives can be inferred from the reactions described in the synthesis of related compounds. For example, the one-pot reaction of lithiated propargylamines with isothiocyanates followed by treatment with alkyl 2-bromoacetates suggests that brominated thiophene derivatives can participate in multi-step synthetic pathways to yield complex heterocyclic structures . Additionally, the synthesis of various functionalized molecules, including those with ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine groups, indicates that brominated thiophene derivatives can be versatile intermediates in the formation of diverse chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromo-5-methylthiophen-2-yl)acetic acid can be extrapolated from the properties of similar brominated thiophene compounds. For instance, the antimicrobial and antioxidant activities of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide suggest that brominated thiophene derivatives may also exhibit biological activities . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions would be important factors to consider in their practical applications.

科学研究应用

合成与结构分析

简便合成技术:使用相转移条件下的 Willgerodt-Kindler 反应,开发了一种合成(5-芳基-2-甲硫代噻吩-3-基)乙酸的新方法,其中包括 2-(3-溴-5-甲硫代噻吩-2-基)乙酸。该方法从 3-芳基-3-氯丙烯醛开始,涉及多个步骤,包括形成噻吩基甲醛和噻吩基乙酮 (Podshibyakin 等人,2016 年)。

晶体结构研究:对相关化合物(如 2,3-双(5-溴-3-甲硫代噻吩-2-基)苯并[b]噻吩)的晶体结构进行研究,可深入了解此类化合物的分子排列和键合特性,从而为 2-(3-溴-5-甲硫代噻吩-2-基)乙酸的合成和应用提供信息 (李等人,2009 年)。

化学性质和反应性

了解化学反应性:对与 2-(3-溴-5-甲硫代噻吩-2-基)乙酸在结构上相似的化合物(如 5-溴-2-环丙基噻吩和 5-甲基-2-环丙基噻吩)的研究,有助于了解硝化等过程中的反应模式。这种理解对于设计合成途径和预测 2-(3-溴-5-甲硫代噻吩-2-基)乙酸在不同化学条件下的行为至关重要 (Mochalov 等人,1981 年)。

电致变色和聚合应用:对 2-(2,5-双(噻吩-2-基)噻吩-3-基)乙酸(TTAA)等衍生物及其电聚合的研究,突出了 2-(3-溴-5-甲硫代噻吩-2-基)乙酸在开发电致变色材料和了解不同溶剂对其电化学和形态特性影响方面的潜在应用 (张等人,2016 年)。

Suzuki 交叉偶联反应:通过 Suzuki 交叉偶联反应,研究合成(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺类似物(包括使用 3-溴噻吩-2-甲醛),可深入了解如何将类似反应用于 2-(3-溴-5-甲硫代噻吩-2-基)乙酸。这些研究还探讨了不同官能团的引入,这可能适用于为特定应用改性 2-(3-溴-5-甲硫代噻吩-2-基)乙酸 (Rizwan 等人,2021 年)。

安全和危害

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The presence of the heterocyclic thiophene ring and carboxylic acid functionality suggests potential for exploring this molecule’s biological activity. Researchers might investigate its interaction with specific enzymes or receptors in the body.

Mode of Action

The bromo and methylthiophene groups on the molecule could serve as useful functional groups for further chemical transformations, potentially influencing its interaction with its targets.

Biochemical Pathways

The compound’s unique properties suggest it could be involved in various applications such as drug synthesis and organic synthesis, potentially affecting multiple biochemical pathways.

属性

IUPAC Name |

2-(3-bromo-5-methylthiophen-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-2-5(8)6(11-4)3-7(9)10/h2H,3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMYXKBJBYBCOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5-methylthiophen-2-yl)acetic acid | |

CAS RN |

1484993-84-1 |

Source

|

| Record name | 2-(3-bromo-5-methylthiophen-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

![3-[4-Amino-3-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2501339.png)

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2501346.png)